Cas no 82684-06-8 (methyl carnosate)

methyl carnosate 化学的及び物理的性質
名前と識別子
-
- methyl carnosate
- methyl carnosoate
- MS-25331
- CS-0120015
- CHEMBL2333537
- BDBM50531179
- AKOS040733720
- 82684-06-8
- methyl (4aR,10aS)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylate
- HY-136150
- Methyl (4ar,10as)-5,6-dihydroxy-1,1-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-4a-carboxylic acid
- DA-65384
- Methyl carnosic acid
- G18028
-
- インチ: InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(24)25-5)16(13)18(23)17(14)22/h11-12,15,22-23H,6-10H2,1-5H3
- InChIKey: IIJLVJMZYPZQLW-UHFFFAOYSA-N
- SMILES: COC(=O)[C@]12CCCC(C)(C)C1CCC3=C2C(=C(O)C(=C3)C(C)C)O
計算された属性
- 精确分子量: 346.21440943g/mol
- 同位素质量: 346.21440943g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 3
- 複雑さ: 514
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.527
- トポロジー分子極性表面積: 66.8Ų
methyl carnosate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024XQA-5mg |
Methyl carnosate |
82684-06-8 | 98% | 5mg |
$113.00 | 2024-04-21 | |
1PlusChem | 1P024XQA-10mg |
Methyl carnosate |
82684-06-8 | 98% | 10mg |
$169.00 | 2024-04-21 | |
TargetMol Chemicals | T12014-2mg |
Methyl carnosate |
82684-06-8 | 98.47% | 2mg |
¥ 347 | 2024-07-24 | |
1PlusChem | 1P024XQA-25mg |
Methyl carnosate |
82684-06-8 | 98% | 25mg |
$313.00 | 2024-04-21 | |
1PlusChem | 1P024XQA-100mg |
Methyl carnosate |
82684-06-8 | 98% | 100mg |
$723.00 | 2024-04-21 | |
1PlusChem | 1P024XQA-50mg |
Methyl carnosate |
82684-06-8 | 98% | 50mg |
$494.00 | 2024-04-21 |
methyl carnosate 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
methyl carnosateに関する追加情報
Methyl Carnosate (CAS No. 82684-06-8): An Overview of Its Properties, Applications, and Recent Research
Methyl carnosate (CAS No. 82684-06-8) is a compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as Nα-acetyl-L-histidinyl-L-alanine methyl ester, is a derivative of carnosine, a dipeptide composed of the amino acids β-alanine and L-histidine. The unique structure and properties of methyl carnosate make it a valuable molecule for various applications, including its potential as a therapeutic agent and its role in chemical synthesis.
The chemical structure of methyl carnosate is characterized by an acetylated histidine residue linked to an alanine residue, with a methyl ester group attached to the carboxyl end of alanine. This structure imparts specific physicochemical properties that influence its solubility, stability, and reactivity. The compound is typically synthesized through the acetylation of histidine followed by coupling with alanine and subsequent esterification with methanol.
In terms of its physical properties, methyl carnosate is a white crystalline solid that is soluble in water and organic solvents such as methanol and ethanol. Its molecular weight is approximately 237.25 g/mol, and it has a melting point ranging from 135 to 137°C. These properties make it suitable for various analytical techniques and chemical reactions.
One of the key areas of interest for methyl carnosate is its potential biological activity. Recent studies have explored its role in antioxidant defense mechanisms and its ability to scavenge free radicals. Carnosine itself is known for its antioxidant properties, which are believed to be enhanced in the methyl ester form due to increased bioavailability and stability. Research has shown that methyl carnosate can effectively protect cells from oxidative stress, making it a promising candidate for the development of anti-aging and neuroprotective agents.
In the context of pharmaceutical research, methyl carnosate has been investigated for its potential therapeutic applications. Studies have demonstrated its ability to modulate cellular processes involved in inflammation and tissue repair. For example, it has been shown to reduce inflammatory markers in animal models of arthritis and to promote wound healing in skin injury models. These findings suggest that methyl carnosate could be developed into novel treatments for inflammatory diseases and skin disorders.
Beyond its biological applications, methyl carnosate has also found use in chemical synthesis as a building block for more complex molecules. Its versatile functional groups allow for various chemical transformations, making it a valuable intermediate in the synthesis of peptides, drugs, and other bioactive compounds. Researchers have utilized methyl carnosate in the development of new synthetic routes for pharmaceuticals and materials science applications.
The safety profile of methyl carnosate is another important consideration. While detailed toxicological data are still being gathered, preliminary studies suggest that it is generally well-tolerated at therapeutic concentrations. However, as with any new compound, further research is needed to fully understand its safety profile and potential side effects.
In conclusion, methyl carnosate (CAS No. 82684-06-8) is a multifaceted compound with significant potential in both biological research and chemical synthesis. Its unique structure and properties make it an intriguing molecule for further investigation into its therapeutic applications and synthetic utility. As research continues to advance, the full scope of its capabilities is likely to become even more apparent.
82684-06-8 (methyl carnosate) Related Products
- 2034563-25-0(N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)
- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)
- 733042-89-2(benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)
- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)




